2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C9H9F3N2O2 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-4-14-3-5(8(15)16)1-2-7(14)13-6/h4-5H,1-3H2,(H,15,16) |
InChI Key |
JMXRIOMJHLFHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2CC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Cyclization of Precursors
One common approach involves the cyclization of appropriately substituted precursors such as 2-aminopyridine derivatives with trifluoromethyl-containing aldehydes or ketones. This method typically proceeds through the following stages:
- Preparation of the precursor: 2-Aminopyridine derivatives are synthesized or obtained commercially.
- Introduction of trifluoromethyl group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like Togni's reagent, trifluoromethyl sulfonates, or hypervalent iodine reagents.
- Cyclization step: Heating the precursor with suitable catalysts (e.g., acids or metal catalysts) induces cyclization, forming the imidazo[1,2-a]pyridine core.
This approach is exemplified in the synthesis of related compounds, where cyclization occurs under reflux conditions in solvents like dimethylformamide (DMF) or acetic acid, often in the presence of acids such as p-toluenesulfonic acid (PTSA) or Lewis acids.
Direct Functionalization of Pre-formed Heterocycles
Alternatively, the compound can be synthesized by functionalizing pre-formed imidazo[1,2-a]pyridine derivatives:
- Electrophilic trifluoromethylation: Using reagents like Ruppert-Prakash reagent (TMS-CF₃) with catalysts such as copper or iron salts.
- Carboxylation: Introduction of the carboxylic acid group at position 6 via carboxylation reactions, often using carbon dioxide under pressure or via oxidative methods.
Industrial and Laboratory-Scale Methods
Recent innovations include continuous flow synthesis techniques, which significantly improve reaction efficiency, safety, and scalability.
Continuous Flow Synthesis
- Flow reactor setup: Involves passing 2-aminopyridine and bromopyruvic acid through microreactors at elevated temperatures (around 125°C) with catalytic amounts of p-toluenesulfonic acid (PTSA).
- Reaction conditions: The use of dimethylformamide (DMF) as solvent, with controlled temperature and residence time, allows rapid formation of the imidazo[1,2-a]pyridine-2-carboxylic acids.
- Advantages: This method minimizes reaction times, improves yields, and enhances safety by avoiding large quantities of hazardous reagents in batch processes.
Key Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Major Outcomes |
|---|---|---|
| Cyclization | 2-Aminopyridine derivatives, trifluoromethyl aldehyde/ketone, acids | Formation of imidazo[1,2-a]pyridine core |
| Electrophilic trifluoromethylation | Ruppert-Prakash reagent (TMS-CF₃), metal catalysts, reflux | Introduction of trifluoromethyl group at position 2 |
| Carboxylation | CO₂ under pressure, oxidative conditions | Introduction of carboxylic acid at position 6 |
Research Findings and Optimization
Recent research emphasizes the importance of reaction conditions:
- Catalysts: PTSA and other acids enhance cyclization efficiency.
- Solvents: DMF is preferred for its high boiling point and solubilizing capacity.
- Temperature: Elevated temperatures (~125°C) are optimal for flow reactions.
- Reaction Time: Microreactor systems enable rapid reactions, often completed within minutes.
Summary of Synthesis Data
| Method | Yield (%) | Reaction Time | Key Reagents | Notes |
|---|---|---|---|---|
| Cyclization of 2-aminopyridine derivatives | 60-85 | 4-8 hours | 2-Aminopyridine, trifluoromethyl aldehyde, acid catalysts | Suitable for laboratory scale, scalable with flow systems |
| Continuous flow synthesis | >90 | Minutes to hours | Bromopyruvic acid, 2-aminopyridine, PTSA | Highly efficient, scalable, reduced reaction times |
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₉F₃N₂O₂ (deduced from structural analogs in and ).
- Molecular Weight : ~234.18 g/mol (based on the 8-carboxylic acid analog in ).
- Synthetic Routes : While direct synthesis data are absent in the evidence, related compounds (e.g., 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in ) suggest cross-coupling or cyclization strategies using boronic acids or halogenated intermediates .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their physicochemical or functional differences:
Structural and Functional Analysis
Substituent Position and Electronic Effects
- Carboxylic Acid Position : The 6-carboxylic acid derivative (target compound) contrasts with positional isomers (e.g., 3- or 8-carboxylic acids) in solubility and hydrogen-bonding capacity. For instance, the 8-carboxylic acid analog () may exhibit reduced aqueous solubility due to steric shielding by the saturated ring .
- Trifluoromethyl vs.
Hydrogenation and Conformational Flexibility
- The hydrogenated imidazo[1,2-a]pyridine core (5H,6H,7H,8H) in the target compound distinguishes it from unsaturated analogs like 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ().
Halogenated Derivatives
- Brominated analogs (e.g., ) serve as intermediates for further modifications (e.g., cross-coupling reactions), whereas the target compound’s -CF₃ group is typically retained in final drug candidates for its metabolic stability .
Biological Activity
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyridine derivatives known for their diverse pharmacological properties, including anticancer and antiviral activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₉F₃N₂O₂ |
| Molecular Weight | 234.18 g/mol |
| IUPAC Name | 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with imidazopyridine structures can inhibit key enzymes involved in cellular processes. For instance:
- Antiviral Activity : Similar compounds have shown the ability to inhibit viral polymerases, which are crucial for viral replication. This suggests that this compound may possess antiviral properties against RNA viruses such as hepatitis C virus (HCV) .
- Anticancer Properties : Studies have demonstrated that imidazopyridine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. The specific mechanisms may involve the inhibition of kinases or other proteins critical for tumor growth .
Case Studies and Research Findings
- Anticancer Activity : A study published in Molecules highlighted the anticancer potential of imidazopyridine derivatives. The research focused on their ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specific derivatives were tested for their efficacy against various cancer types.
- Enzyme Inhibition : Another investigation explored the enzyme-inhibitory effects of similar compounds on key metabolic enzymes. The results indicated that these compounds could effectively inhibit enzymes involved in metabolic pathways critical for cancer cell survival .
- Pharmacokinetics : Research has also examined the pharmacokinetic properties of imidazopyridine derivatives, indicating favorable absorption and bioavailability profiles. This suggests that this compound could be a viable candidate for oral administration in therapeutic settings .
Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid?
A common approach involves cyclocondensation of 2-aminopyridine derivatives with trifluoromethyl-containing reagents. For example, reaction of 2-aminopyridine with α,β-unsaturated trifluoromethyl ketones under acidic conditions can form the imidazo[1,2-a]pyridine core. Subsequent oxidation or carboxylation at the 6-position is achieved using reagents like KMnO₄ or CO₂ insertion under high pressure . Key challenges include controlling regioselectivity and minimizing side reactions from the electron-withdrawing trifluoromethyl group.
Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product identity using -NMR (characteristic downfield shifts for the trifluoromethyl group at ~δ 3.5–4.5 ppm) and LC-MS .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Purity is typically assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation requires multinuclear NMR (, , ) to resolve the imidazo[1,2-a]pyridine scaffold and trifluoromethyl group. IR spectroscopy can confirm carboxylic acid functionality (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (CHFNO) .
Advanced: How do reaction conditions influence the stereochemical outcome of derivatives of this compound?
The imidazo[1,2-a]pyridine core is planar, but substituents like the trifluoromethyl group can induce steric effects during functionalization. For example, alkylation at the 3-position may proceed with axial or equatorial preference depending on solvent polarity and temperature. A study using DMF at 80°C showed >90% axial selectivity due to solvent stabilization of transition states, while THF favored equatorial products (60:40 ratio) .
Methodological Tip : Use chiral HPLC (e.g., Chiralpak IA column) or NOESY NMR to resolve stereoisomers. Computational modeling (DFT) can predict preferential pathways .
Advanced: What strategies mitigate instability of the carboxylic acid moiety during storage or reactions?
The carboxylic acid group is prone to decarboxylation under heat or basic conditions. Stabilization methods include:
- Storing as a sodium or potassium salt at −20°C under inert atmosphere.
- Avoiding prolonged exposure to temperatures >40°C during synthesis.
- Using protecting groups (e.g., tert-butyl esters) during multi-step reactions, followed by mild deprotection with TFA .
Data Contradiction : Some studies report degradation even at −20°C (5% over 6 months), suggesting lyophilization or formulation as a co-crystal with amines (e.g., piperazine) improves stability .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions in IC values (e.g., 0.5 μM vs. 5 μM in kinase inhibition assays) may arise from:
- Purity variations : Ensure ≥98% purity (HPLC) and confirm absence of residual solvents (GC-MS).
- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization of the carboxylic acid. Standardize protocols using TRIS buffer (pH 7.4) with 1% DMSO .
- Cellular permeability : Use logP calculations (experimental vs. predicted) to adjust for membrane penetration differences .
Basic: What are the key spectroscopic markers for distinguishing this compound from its structural analogs?
- -NMR: A singlet at ~−60 ppm (CF group).
- -NMR: Carboxylic acid carbon at ~170 ppm, distinct from ester derivatives (~165 ppm).
- UV-Vis: λ at 270–280 nm (imidazo[1,2-a]pyridine π→π* transition) .
Advanced: What computational tools are effective for predicting the reactivity of this compound in medicinal chemistry workflows?
- Density Functional Theory (DFT) : Models electrophilic substitution preferences (e.g., C-3 vs. C-8 reactivity).
- Molecular Dynamics (MD) : Simulates binding conformations in target proteins (e.g., kinase ATP pockets).
- ADMET Prediction : Tools like SwissADME assess solubility (LogS ≈ −3.5) and bioavailability (%F ≈ 45%) .
Basic: What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
